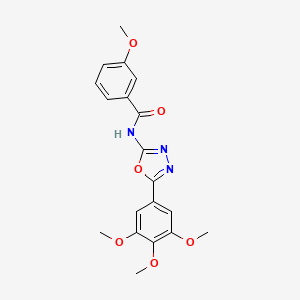
3-methoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as TMOX, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. TMOX is a derivative of benzamide and contains an oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
- The synthesis of related compounds showcases the exploration of new drug candidates, particularly for conditions like osteoarthritis. An example includes the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the drug rhein, demonstrating improved systemic exposure in guinea pigs (Owton et al., 1995).
Anticancer Properties
- Analogous compounds have been evaluated for their anticancer activity. For instance, a series of substituted benzamides showed moderate to excellent anticancer activity against various cancer cell lines, suggesting potential therapeutic applications (Ravinaik et al., 2021).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives containing a thiadiazole amide moiety have demonstrated good nematocidal activity against Bursaphelenchus xylophilus, indicating potential for agricultural applications (Liu et al., 2022).
Carbonic Anhydrase Inhibition and Cytotoxicity
- Polymethoxylated pyrazoline benzene sulfonamides have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes and cytotoxic activities on tumor cell lines, showcasing potential for cancer treatment and enzyme inhibition studies (Kucukoglu et al., 2016).
Antiproliferative Activities
- The synthesis and bioactivity evaluation of related compounds, like N'-substituted benzylidene derivatives, have shown promising antiproliferative activities against cancer cells, highlighting their significance in cancer research (Jin et al., 2006).
Wirkmechanismus
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group has a critical role in fitting into the binding sites of the αβ-tubulin heterodimer, a protein involved in cell structure and function . Alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .
Biochemical Pathways
The tmp group’s inhibition of various targets suggests that it may affect multiple pathways related to cell growth, protein function, and signal transduction .
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects , suggesting that this compound may also have potential anti-cancer activity.
Eigenschaften
IUPAC Name |
3-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-13-7-5-6-11(8-13)17(23)20-19-22-21-18(28-19)12-9-14(25-2)16(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPOOYBAKIUYSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine](/img/structure/B2409604.png)
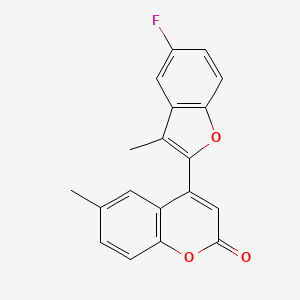
![Ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate](/img/structure/B2409607.png)
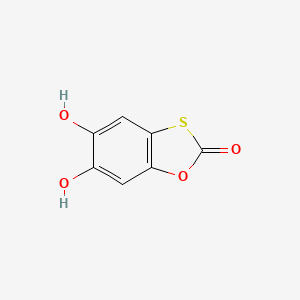
![2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2409611.png)
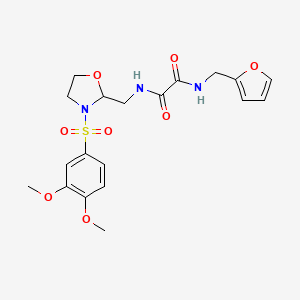

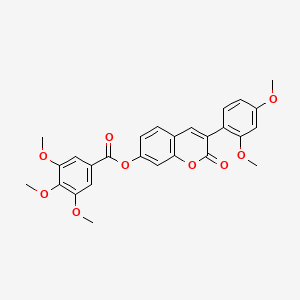
![3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2409616.png)
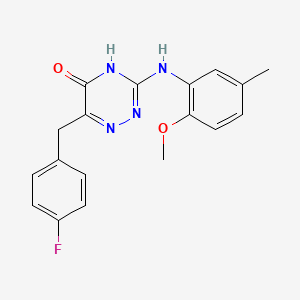
![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)
![(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409620.png)
![[(4-Tert-butylcyclohexylidene)amino] 4-chlorobenzoate](/img/structure/B2409625.png)
![5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide](/img/structure/B2409627.png)